molecular formula C18H19NO B4430839 N-(diphenylmethyl)-2-methylcyclopropanecarboxamide

N-(diphenylmethyl)-2-methylcyclopropanecarboxamide

Cat. No. B4430839
M. Wt: 265.3 g/mol
InChI Key: BNDULEGBQAZDIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropanecarboxamide derivatives involves various strategies, including the improved method for preparing NMDA receptor antagonists from phenylcyclopropane-N,N-diethylcarboxamide derivatives and their evaluation as NMDA receptor antagonists. This method has shown that such compounds, including milnacipran and its derivatives, possess significant binding affinity for NMDA receptors, indicating their importance in neurochemical research (Shuto et al., 1995).

Molecular Structure Analysis

The conformational impact of incorporating phenyl groups into cyclopropane analogues of phenylalanine has been studied, revealing the intrinsic preferences of these molecules. This research provides insights into how the addition of phenyl groups affects the molecular structure and stability, highlighting the complexity of cyclopropane derivatives (Casanovas et al., 2003).

Chemical Reactions and Properties

Cyclopropane derivatives undergo various chemical reactions, including ring-opening reactions with diphenyl diselenide to produce ring-opened products, which further undergo oxidative cyclization to form phenylselenyl-dihydrofurans. These reactions demonstrate the reactive versatility of cyclopropane rings under different conditions (Liu & Shi, 2004).

Physical Properties Analysis

The crystal structure of cyclopropane derivatives, such as the synthesized 8-(4-chlorophenyl)-3-hydroxy-7-methyl-6-nitro-N,5-diphenyl-2-oxabicyclo-[2.2.2]octane-1-carboxamide, provides essential data on the physical properties of these compounds. X-ray crystallography reveals the molecular configuration and intermolecular hydrogen bonding patterns, crucial for understanding the physical characteristics and stability of these molecules (Guo et al., 2015).

Chemical Properties Analysis

The chemical properties of N-(diphenylmethyl)-2-methylcyclopropanecarboxamide derivatives involve their interactions and reactivity under various conditions. Studies on the formation of S-linked conjugates of related isocyanates in vivo highlight the metabolic transformation and reactivity of these compounds, offering insights into their chemical behavior in biological systems (Mutlib et al., 1990).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with biological targets such as proteins or enzymes .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Its specific safety and hazard information would depend on its physical and chemical properties, as well as how it interacts with biological systems .

Future Directions

The future research directions for this compound would depend on its potential applications. These could range from medicinal chemistry if it has therapeutic properties, to materials science if it has unique physical properties .

properties

IUPAC Name

N-benzhydryl-2-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-13-12-16(13)18(20)19-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDULEGBQAZDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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